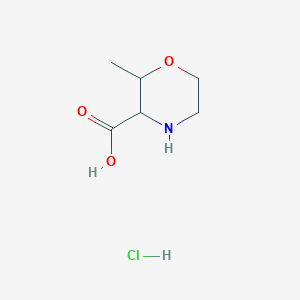

(2R,3S)-2-Methylmorpholine-3-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC16539957

Molecular Formula: C6H12ClNO3

Molecular Weight: 181.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12ClNO3 |

|---|---|

| Molecular Weight | 181.62 g/mol |

| IUPAC Name | 2-methylmorpholine-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H11NO3.ClH/c1-4-5(6(8)9)7-2-3-10-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H |

| Standard InChI Key | RHSLKJXCSUYWPS-UHFFFAOYSA-N |

| Canonical SMILES | CC1C(NCCO1)C(=O)O.Cl |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure consists of a morpholine ring substituted with a methyl group at the 2R position and a carboxylic acid group at the 3S position, forming a hydrochloride salt. The IUPAC name is 2-methylmorpholine-3-carboxylic acid hydrochloride, with the canonical SMILES string CC1C(NCCO1)C(=O)O.Cl. Its stereochemistry is confirmed via X-ray crystallography and chiral chromatography, which distinguish it from its (2S,3R) enantiomer.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 181.62 g/mol |

| CAS Number | 2287237-73-2 |

| IUPAC Name | 2-methylmorpholine-3-carboxylic acid; hydrochloride |

| Chiral Centers | 2 (2R, 3S) |

Synthesis Methods

Chiral Pool Synthesis

A primary route involves starting with enantiomerically pure precursors. For example, (2R,3S)-benzyl 4-benzyl-2-methylmorpholine-3-carboxylate undergoes hydrogenation using palladium on carbon () in anhydrous methanol to yield the target compound. This method preserves stereochemical integrity, achieving >95% enantiomeric excess (ee).

Asymmetric Catalysis

Alternative approaches employ asymmetric hydrogenation or enzymatic resolution. Catalysts like BINAP-ruthenium complexes enable selective reduction of ketone intermediates to the desired (2R,3S) configuration .

Table 2: Representative Synthesis Conditions

| Parameter | Conditions |

|---|---|

| Precursor | Benzyl-protected morpholine derivative |

| Catalyst | 5% |

| Solvent | Anhydrous methanol |

| Temperature | 25–30°C |

| Reaction Time | 12–24 hours |

| Yield | 70–85% |

Physicochemical Properties

Solubility and Stability

The hydrochloride salt form improves water solubility (>50 mg/mL at 25°C), facilitating its use in aqueous reaction systems. The compound is stable under inert conditions but degrades in strong acidic or basic environments, necessitating storage at 2–8°C in airtight containers.

Thermal Behavior

While specific melting points are unreported, analogous morpholine derivatives exhibit decomposition temperatures above 200°C, suggesting similar thermal resilience.

Biological Activities and Applications

Pharmaceutical Intermediates

The compound serves as a building block in drug discovery, particularly for kinase inhibitors and protease-activated receptor (PAR) antagonists . Its chiral centers enable precise interactions with biological targets, reducing off-target effects.

Material Science

In polymer chemistry, it acts as a monomer for pH-responsive hydrogels, leveraging the carboxylic acid group for cross-linking.

Analytical Characterization

Spectroscopic Methods

-

NMR Spectroscopy: NMR (500 MHz, DO) reveals peaks at δ 3.82 (m, 1H, CH-N), 3.45 (dd, 1H, CH-O), and 1.45 (d, 3H, CH).

-

Mass Spectrometry: High-resolution ESI-MS shows a molecular ion peak at m/z 181.62 ([M+H]).

Challenges and Future Directions

Synthesis Optimization

Current yields (70–85%) require improvement via flow chemistry or biocatalytic methods .

Expanded Applications

Ongoing research explores its utility in covalent organic frameworks (COFs) and antibody-drug conjugates (ADCs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume